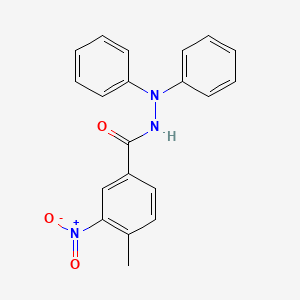
N-(4-chlorophenyl)-N'-(4-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(4-fluorobenzyl)urea, commonly known as CCG-1423, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its role in various biological processes, including cell migration, proliferation, and differentiation.
Wissenschaftliche Forschungsanwendungen
CCG-1423 has been extensively studied for its role in various biological processes. It has been shown to inhibit the Rho-associated protein kinase (ROCK) signaling pathway, which plays a crucial role in cell migration and proliferation. CCG-1423 has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, CCG-1423 has been studied for its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and Huntington's.
Wirkmechanismus
CCG-1423 inhibits the ROCK signaling pathway by binding to the kinase domain of ROCK and preventing its activation. This leads to a decrease in the phosphorylation of myosin light chain and a subsequent decrease in cell migration and proliferation. CCG-1423 also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the migration and proliferation of various cell types, including cancer cells. CCG-1423 has also been shown to induce apoptosis in cancer cells and decrease the expression of pro-inflammatory cytokines. Additionally, CCG-1423 has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CCG-1423 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, CCG-1423 has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. Additionally, CCG-1423 has limited stability in solution, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for the study of CCG-1423. One area of research is the development of more potent and selective inhibitors of ROCK. Another area of research is the investigation of the potential therapeutic applications of CCG-1423 in diseases such as Alzheimer's, Parkinson's, and Huntington's. Additionally, the development of new formulations of CCG-1423 with improved solubility and stability could improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of CCG-1423 involves the reaction of 4-chlorobenzylamine and 4-fluorobenzaldehyde in the presence of urea and a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of CCG-1423 is typically around 50%, and the compound can be obtained in a white crystalline form.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c15-11-3-7-13(8-4-11)18-14(19)17-9-10-1-5-12(16)6-2-10/h1-8H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXDTPFSUKYYAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787068 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5792184.png)
![(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5792189.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)


![N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5792208.png)
![methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5792214.png)

![1-[1-ethyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5792224.png)


![3-tert-butyl-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5792249.png)

